REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([N:13]2[CH2:18][CH2:17][N:16]([CH:19]([CH3:21])[CH3:20])[CH2:15][CH2:14]2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)[CH3:2].[BH4-].[Na+]>O.O.O.O.O.O.[Ni](Cl)Cl.CO.C1COCC1>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([N:13]2[CH2:14][CH2:15][N:16]([CH:19]([CH3:21])[CH3:20])[CH2:17][CH2:18]2)[CH:7]=[CH:8][C:9]=1[NH2:10])[CH3:2] |f:1.2,3.4.5.6.7.8.9,10.11|
|
Name
|
1-[3-(ethyloxy)-4-nitrophenyl]-4-(1-methylethyl)piperazine
|
Quantity
|
0.285 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(C)C
|
Name
|
nickel(II) chloride hexahydrate
|
Quantity
|
0.116 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Name
|
|
Quantity
|
0.129 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
MeOH THF
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for about 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
ADDITION
|
Details
|
poured through Celite
|
Type
|
WASH
|
Details
|
washing with DCM and EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC(=C1)N1CCN(CC1)C(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.9 mmol | |
AMOUNT: MASS | 238 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |